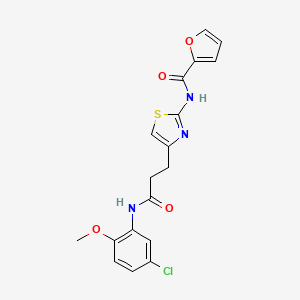

N-(4-(3-((5-chloro-2-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[4-[3-(5-chloro-2-methoxyanilino)-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O4S/c1-25-14-6-4-11(19)9-13(14)21-16(23)7-5-12-10-27-18(20-12)22-17(24)15-3-2-8-26-15/h2-4,6,8-10H,5,7H2,1H3,(H,21,23)(H,20,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPURIKGJDVPXSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(3-((5-chloro-2-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article synthesizes available research findings, highlighting the compound's biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H16ClN3O3S, with a molecular weight of approximately 421.91 g/mol. Its structure includes a thiazole moiety, a furan ring, and a chloro-substituted methoxyphenyl group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H16ClN3O3S |

| Molecular Weight | 421.91 g/mol |

| Structural Features | Thiazole, Furan, Chloro-substituted Methoxyphenyl |

Research indicates that compounds with similar structural features often exhibit significant biological activities through various mechanisms:

- Inhibition of Kinases : Compounds containing thiazole and furan moieties have been shown to inhibit specific kinases involved in cancer cell proliferation and survival pathways. This inhibition can lead to reduced cell growth and increased apoptosis in cancer cells.

- Cell Cycle Arrest : Studies suggest that this compound may induce cell cycle arrest in the G2/M phase, similar to other anticancer agents .

- Antioxidant Activity : The compound may also exhibit antioxidant properties, which can contribute to its anticancer effects by reducing oxidative stress within cells .

Anticancer Properties

Several studies have evaluated the anticancer activity of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | < 5.0 | Inhibition of tubulin polymerization |

| MDA-MB-231 (Breast Cancer) | 10.0 | Induction of apoptosis |

| U87 (Glioblastoma) | 7.5 | Cell cycle arrest |

These findings suggest that the compound exhibits potent cytotoxicity against multiple cancer types, making it a candidate for further development in cancer therapy.

Interaction Studies

Understanding how this compound interacts with biological macromolecules is crucial for optimizing its efficacy. Techniques such as surface plasmon resonance (SPR), nuclear magnetic resonance (NMR), and X-ray crystallography are employed to elucidate binding affinities and mechanisms of action.

Case Studies

Recent case studies have highlighted the effectiveness of similar compounds in clinical settings:

- Study on Thiazole Derivatives : A study demonstrated that thiazole-based compounds showed significant inhibition of cancer cell growth through targeted kinase inhibition, supporting the potential of this compound as an effective anticancer agent .

- Clinical Trials : Ongoing clinical trials are investigating the efficacy of related compounds in treating various cancers, providing insights into their therapeutic potential and safety profiles .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structures to N-(4-(3-((5-chloro-2-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide exhibit promising anticancer activities. Preliminary studies suggest that such compounds can inhibit specific kinases involved in cell proliferation and survival pathways, potentially leading to reduced tumor growth.

Mechanism of Action:

- Kinase Inhibition: Compounds with thiazole and furan structures have been reported to interfere with mitotic processes, thereby inhibiting cancer cell growth.

- Interaction Studies: Techniques such as surface plasmon resonance (SPR), nuclear magnetic resonance (NMR), and X-ray crystallography are employed to elucidate binding affinities and mechanisms of action, optimizing the compound's structure for enhanced efficacy and reduced toxicity.

Synthesis and Development

The synthesis of this compound typically involves multi-step synthetic routes. Common approaches include:

Comparison with Similar Compounds

Structural Analogues with Thiazole and Carboxamide Motifs

Compound 81 ()

- Structure: N-(3-(2-((3-Chloro-2-methylphenyl)amino)thiazol-4-yl)phenyl)benzamide

- Comparison: Replaces the furan-2-carboxamide with a benzamide group, reducing polarity. Synthesis: Likely involves similar coupling reactions for thiazole formation but diverges in aromatic substitution steps .

Compound 78 ()

- Structure : 2,5-Dimethyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)furan-3-carboxamide

- The methylthio group enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility relative to the target compound .

931618-00-7 ()

- Structure : 7-Chloro-3-methyl-N-pyridin-2-yl-1-benzofuran-2-carboxamide

- Comparison: Substitutes thiazole with a benzofuran ring, altering electronic properties and steric bulk.

Compounds with Propionamide Linkers

Compound 28 ()

- Structure: 4-(-N-(4-(4-Chlorophenyl)thiazol-2-yl)-N-(3-hydrazinyl-3-oxopropyl)amino)benzenesulfonamide

- The hydrazinyl-3-oxopropyl linker may confer chelation properties absent in the target compound.

Compound 93 ()

- Structure : 2-Oxo-N6,N8-di-m-tolyl-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide

- Comparison :

Table 1: Key Properties of Selected Analogues

*LogP values estimated using fragment-based methods.

Q & A

Q. How can computational modeling guide derivative design for enhanced potency?

- Methodological Answer :

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict reactive sites .

- QSAR modeling : Use CoMFA/CoMSIA to correlate electronic descriptors (e.g., logP, HOMO/LUMO) with bioactivity .

- MD simulations : Simulate ligand-protein dynamics (100 ns trajectories) to assess binding stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.